cis-14-Eicosenoic acid
Overview
Description
14(Z)-eicosenoic acid is a long-chain fatty acid.
Mechanism of Action
Target of Action
cis-14-Eicosenoic acid, also known as gondoic acid, is a constituent of nuts and plant oils, including olive oil . It is synthesized from oleic acid by the action of Δ9-fatty acid elongase and is a precursor of erucic acid It’s speculated that polyunsaturated fatty acids, like this compound, influence asthma via anti or pro-inflammatory mechanisms .
Mode of Action
It’s known that eicosanoids, which are short-lived derivatives of polyunsaturated fatty acids, serve as autocrine and paracrine signaling molecules . They are involved in numerous biological processes of both the well state and disease states .
Biochemical Pathways
This compound is likely involved in the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes, as well as a brief description of resolvins, maresins, and protectins .
Result of Action
It’s speculated that polyunsaturated fatty acids, like this compound, influence asthma via anti or pro-inflammatory mechanisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fungi Mortierella was cultured in specific conditions to produce cis-11-eicosenoic acid . .
Biochemical Analysis
Biochemical Properties
cis-14-Eicosenoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of cis-11,cis-14- and trans-11,trans-14-Eicosadienoic Acids in rats
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being studied, but it is clear that this compound plays a crucial role in several biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes and cofactors, as well as effects on metabolic flux or metabolite levels. The specific pathways and interactions are still being investigated.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a process that involves various transporters and binding proteins . The exact mechanisms of transport and distribution, as well as the effects on localization or accumulation, are still under study.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on several factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
(Z)-icos-14-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJWENALAQPCS-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313056 | |
Record name | (14Z)-14-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17735-95-4 | |
Record name | (14Z)-14-Eicosenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17735-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (14Z)-14-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the presence of cis-14-eicosenoic acid, an uncommon n-6 fatty acid, in some Acer species. What is the significance of finding this fatty acid in these plants?
A1: While the research primarily focuses on the presence and distribution of other fatty acids like nervonic acid (cis-15-tetracosenoic acid) and γ-linolenic acid (cis-6, 9,12-octadecatrienoic acid) in Acer seed oils, the identification of this compound is notable. [] This uncommon n-6 fatty acid has not been previously reported in Acer species. Further research is needed to understand the potential biological significance of this compound in these plants, its role in seed development, and any potential applications it might have.
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